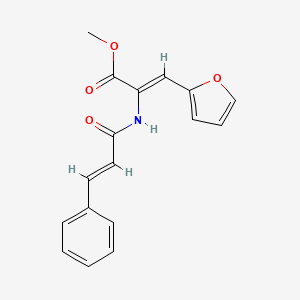
N'-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-2-oxopropanehydrazonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-2-oxopropanehydrazonamide, also known as C2, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various research applications due to its unique properties and mechanism of action.
Wirkmechanismus
N'-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-2-oxopropanehydrazonamide is thought to bind to the active site of enzymes, thereby inhibiting their activity. This compound has also been shown to interact with zinc ions, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
Studies have shown that N'-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-2-oxopropanehydrazonamide can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of neurotransmitters. This inhibition may lead to an increase in the levels of these neurotransmitters, which could have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-2-oxopropanehydrazonamide in laboratory experiments is its ability to selectively bind to certain enzymes and zinc ions. However, one limitation is that this compound may have off-target effects, which could complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research involving N'-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-2-oxopropanehydrazonamide. One area of interest is the development of N'-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-2-oxopropanehydrazonamide-based fluorescent probes for the detection of zinc ions in vivo. Another potential application is the use of N'-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-2-oxopropanehydrazonamide as a tool for studying the role of acetylcholinesterase and butyrylcholinesterase in neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of N'-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-2-oxopropanehydrazonamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N'-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-2-oxopropanehydrazonamide involves the reaction of 3-chloro-2-methylbenzaldehyde with 2-chlorobenzoylhydrazide in the presence of a base. The resulting product is then treated with acetic anhydride to form N'-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-2-oxopropanehydrazonamide.
Wissenschaftliche Forschungsanwendungen
N'-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-2-oxopropanehydrazonamide has been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological samples. This compound has also been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylanilino)-N'-(2-chlorophenyl)-2-oxopropanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c1-10-12(17)7-5-9-14(10)20-21-16(11(2)22)19-15-8-4-3-6-13(15)18/h3-9,20H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMHBTSGDSKDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NNC(=NC2=CC=CC=C2Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(5-bromo-2-furyl)methylene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5136427.png)
![(3,5-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B5136429.png)


![N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5136459.png)
![(3aS*,5S*,9aS*)-5-(2-methylphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5136467.png)

![1-(4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5136480.png)
![1-[3-(2-chlorophenoxy)propyl]-1H-imidazole](/img/structure/B5136486.png)
![methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5136493.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[4-(5-pyrimidinylethynyl)benzyl]methanamine](/img/structure/B5136503.png)
![2-iodo-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5136515.png)

![5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136533.png)